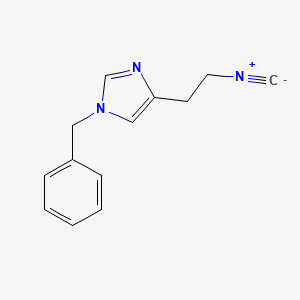
1-Benzyl-4-(2-isocyanoethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(2-isocyanoethyl)-1H-imidazole is a chemical compound with the molecular formula C12H13N3 It is known for its unique structure, which includes an imidazole ring substituted with a benzyl group and an isocyanoethyl group
Preparation Methods
The synthesis of 1-Benzyl-4-(2-isocyanoethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 1H-imidazole.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Synthetic Routes:
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-(2-isocyanoethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the isocyanoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying from room temperature to elevated temperatures depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Benzyl-4-(2-isocyanoethyl)-1H-imidazole has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-isocyanoethyl)-1H-imidazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression, depending on the specific application and context.
Comparison with Similar Compounds
1-Benzyl-4-(2-isocyanoethyl)-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Benzyl-1H-imidazole and 4-(2-Isocyanoethyl)-1H-imidazole share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both benzyl and isocyanoethyl groups in this compound imparts unique chemical properties and reactivity, making it distinct from other related compounds.
Properties
CAS No. |
89912-12-9 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-benzyl-4-(2-isocyanoethyl)imidazole |
InChI |
InChI=1S/C13H13N3/c1-14-8-7-13-10-16(11-15-13)9-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2 |
InChI Key |
PXTFQAJMGYMIBF-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCC1=CN(C=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



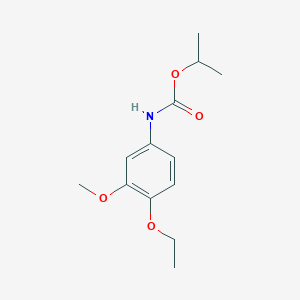
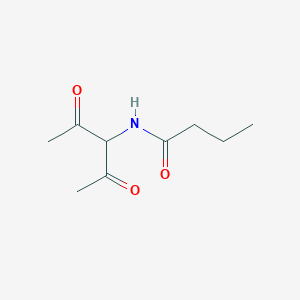
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
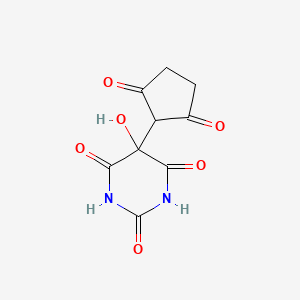
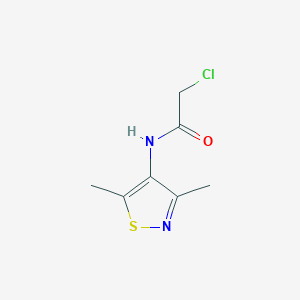
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
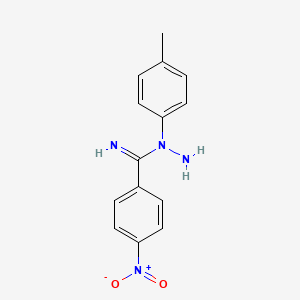
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
